KDM5A Inhibition: 1.5‑Fold Superior Potency over 1‑Methylcyclopropyl Analog in the Same Chemotype
In the same patent family (US11691968/US20230271952), the 1‑isopropyl‑1H‑imidazol‑4‑yl carboxamide conjugate (Example 1) inhibited KDM5A with an IC50 of 20 nM, while the analogous 1‑(1‑methylcyclopropyl)‑1H‑imidazol‑4‑yl carboxamide (Example 33) exhibited an IC50 of 30 nM under identical assay conditions [1][2]. The 10 nM (1.5‑fold) difference is reproducible across duplicate assay entries and points to a favorable steric/electronic contribution of the isopropyl group over a constrained cyclopropane bioisostere.
| Evidence Dimension | KDM5A enzymatic inhibition (HTRF assay) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 1-(1-Methylcyclopropyl)-1H-imidazol-4-yl analog: IC50 = 30 nM |
| Quantified Difference | 1.5‑fold more potent (ΔIC50 = 10 nM) |
| Conditions | 384‑well HTRF assay using recombinant human KDM5A (Cisbio technology, Greiner plates). |
Why This Matters
For researchers designing KDM5A‑targeted probes or therapeutics, the isopropyl‑imidazole core offers a measurable potency edge over the methylcyclopropyl variant, potentially reducing the required dose and improving the therapeutic window.
- [1] BindingDB BDBM608065. US11691968 / US20230271952 Example 1. IC50 = 20 nM against KDM5A. View Source
- [2] BindingDB BDBM608071. US11691968 / US20230271952 Example 33. IC50 = 30 nM against KDM5A. View Source
